Pyridin-3-yl dimethylcarbamate
Overview
Description
Pyridin-3-yl dimethylcarbamate is a compound of interest due to its structural and chemical properties, which have applications in various fields of chemistry and materials science. Its synthesis and characterization involve complex reactions and analytical techniques to understand its behavior and interactions at the molecular level.
Synthesis Analysis
The synthesis of related pyridinyl compounds often involves strategic combinations of reactants to achieve the desired molecular structure. For instance, a method for synthesizing 3-(dimethylboryl)pyridine showcases the importance of selecting suitable reactants and conditions to achieve specific substitutions on the pyridine ring (Wakabayashi et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds related to Pyridin-3-yl dimethylcarbamate, such as dimethyl pyridin-2-ylcarbamoylphosphoramidate complexes, reveals how ligands coordinate with metal ions, demonstrating the versatility of pyridinyl compounds in forming complex structures (Shatrava et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving pyridinyl compounds can lead to a variety of products depending on the reactants and conditions used. For example, reactions of substituted pyridin-2-yl and quinolin-2-yl carbamates from corresponding hetaryl ureas and alcohols demonstrate the reactivity of these compounds and their potential for generating a wide range of derivatives (Kasatkina et al., 2021).
Scientific Research Applications
- Summary of the Application: Pyridin-3-yl dimethylcarbamate is used in the synthesis of novel aryl(4-substituted pyridin-3-yl)methyl carbamates, which have shown promising herbicidal activity .
- Methods of Application or Experimental Procedures: The herbicidal efficacy of these compounds varies with the structures of the aryl group, carbamoyl group, and substituent on the 4-position of the pyridine ring . It was found that the combination of the 4-(trifluoromethyl)pyridin-3-yl group and the naphthalen-1-yl group is favorable to achieve superior herbicidal activity without showing phytotoxicity in transplanted rice .
- Results or Outcomes: Among these analogs, naphthalen-1-yl[4-(trifluoromethyl)pyridin-3-yl]methyl N,N-dimethylcarbamate 2a showed excellent herbicidal efficacy as a new candidate for paddy rice herbicide . The (−)-enantiomer of 2a exhibited higher activity than its (+)-enantiomer .
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Pharmaceutical Reference Standards: Pyridin-3-yl Dimethylcarbamate is used as a reference standard in the pharmaceutical industry . It is specifically used as an impurity reference material .
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Chemical Research: Pyridin-3-yl Dimethylcarbamate is also used in chemical research . It is often used as a starting material or intermediate in the synthesis of other compounds .
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Pharmaceutical Reference Standards: Pyridin-3-yl Dimethylcarbamate is used as a reference standard in the pharmaceutical industry . It is specifically used as an impurity reference material .
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Chemical Research: Pyridin-3-yl Dimethylcarbamate is also used in chemical research . It is often used as a starting material or intermediate in the synthesis of other compounds .
properties
IUPAC Name |
pyridin-3-yl N,N-dimethylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10(2)8(11)12-7-4-3-5-9-6-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZELUFSMNDBCBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199535 | |
Record name | Norpyridostigmine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-3-yl dimethylcarbamate | |
CAS RN |
51581-32-9 | |
Record name | Norpyridostigmine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51581-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norpyridostigmine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051581329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 51581-32-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168373 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Norpyridostigmine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-pyridyl dimethylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.071 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORPYRIDOSTIGMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49I1A7125L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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